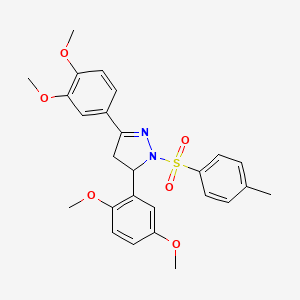
5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C26H28N2O6S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N2O5S with a molecular weight of 448.54 g/mol. The structure features multiple methoxy groups and a sulfonyl moiety, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. A study highlighted that certain pyrazole compounds demonstrated potent inhibitory effects on cancer cell lines, particularly against breast cancer (MCF-7) with IC₅₀ values as low as 0.08 μM . The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.
The anticancer activity is primarily attributed to:
- Inhibition of EGFR Kinase : The compound may inhibit EGFR, leading to reduced tumor proliferation and survival.
- Induction of Apoptosis : Pyrazole compounds can induce programmed cell death in cancer cells through various pathways including caspase activation.
- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G1 phase, preventing further cell division.
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives have shown potential in other areas:
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation markers in vitro.
- Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, contributing to cellular protection against oxidative stress .
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives can inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .
Data Tables
| Biological Activity | IC₅₀ Value (μM) | References |
|---|---|---|
| Anticancer (MCF-7) | 0.08 | |
| EGFR Inhibition | 0.07 | |
| AChE Inhibition | 66.37 | |
| Anti-inflammatory | N/A |
Case Studies
- Anticancer Efficacy Study :
- Neuroprotective Study :
- Anti-inflammatory Research :
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-17-6-10-20(11-7-17)35(29,30)28-23(21-15-19(31-2)9-13-24(21)32-3)16-22(27-28)18-8-12-25(33-4)26(14-18)34-5/h6-15,23H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBOCGDUDKXONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














